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Compound of Interest

Compound Name:
4-Bromo-1-(bromomethyl)-2-

nitrobenzene

Cat. No.: B051390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

4-Bromo-1-(bromomethyl)-2-nitrobenzene. Due to the limited availability of officially

published spectra for this specific molecule, this guide combines theoretical predictions based

on its chemical structure with available data from isomeric and structurally related compounds.

This approach offers a robust framework for the characterization of 4-Bromo-1-
(bromomethyl)-2-nitrobenzene in a research and development setting.

Molecular Structure and Spectroscopic Overview
Chemical Structure:

IUPAC Name: 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Molecular Formula: C₇H₅Br₂NO₂

Molecular Weight: 294.93 g/mol

CAS Number: 82420-34-6
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The presence of a substituted benzene ring, a nitro group, and a bromomethyl group gives rise

to characteristic signals in various spectroscopic analyses. Nuclear Magnetic Resonance

(NMR) spectroscopy will reveal the electronic environment of the hydrogen and carbon atoms.

Infrared (IR) spectroscopy will identify the key functional groups, and Mass Spectrometry (MS)

will determine the molecular weight and fragmentation pattern.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for 4-Bromo-1-(bromomethyl)-2-nitrobenzene is

not readily available in public databases. However, the expected chemical shifts and coupling

patterns can be predicted based on the analysis of its structure and comparison with similar

compounds. The following tables summarize the predicted ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Data for 4-Bromo-1-(bromomethyl)-2-nitrobenzene
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

CH₂Br 4.5 - 4.8 Singlet (s) N/A

The chemical

shift is downfield

due to the

deshielding

effect of the

adjacent bromine

atom and the

aromatic ring.

Ar-H 7.5 - 8.2 Multiplet (m)

ortho: 7-9 Hz,

meta: 2-3 Hz,

para: 0-1 Hz

The three

aromatic protons

will exhibit a

complex splitting

pattern (likely a

doublet, a

doublet of

doublets, and

another doublet)

due to their

distinct electronic

environments

influenced by the

bromo,

bromomethyl,

and nitro

substituents.

For comparison, the aromatic protons of the isomer 2-bromo-1-(bromomethyl)-4-nitrobenzene

appear at δ 7.65 (d, J=8.4Hz), 8.17 (dd, J=8.4, 2.2Hz), and 8.46 (d, J=2.2Hz), with the benzylic

protons at δ 4.62 (s).

Table 2: Predicted ¹³C NMR Data for 4-Bromo-1-(bromomethyl)-2-nitrobenzene
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

CH₂Br 30 - 35

The carbon is shielded

compared to the aromatic

carbons.

Ar-C 120 - 150

The exact shifts of the six

aromatic carbons will vary

depending on the electronic

effects of the substituents. The

carbon bearing the nitro group

(C-NO₂) is expected to be

significantly deshielded (further

downfield), while the carbon

attached to the bromine (C-Br)

will also be influenced.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-1-(bromomethyl)-2-nitrobenzene is expected to show

characteristic absorption bands corresponding to its functional groups. While a specific

spectrum for this compound is not available, the expected ranges for its key vibrations are well-

established.

Table 3: Predicted IR Absorption Bands for 4-Bromo-1-(bromomethyl)-2-nitrobenzene
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

C-H Stretch (CH₂Br) 3000 - 2850 Medium to Weak

Asymmetric NO₂ Stretch 1550 - 1500 Strong

Symmetric NO₂ Stretch 1360 - 1330 Strong

Aromatic C=C Bending 1600 - 1450 Medium to Strong

C-Br Stretch (Aryl) 1100 - 1000 Medium to Strong

C-Br Stretch (Alkyl) 700 - 500 Strong

Mass Spectrometry (MS)
The mass spectrum of 4-Bromo-1-(bromomethyl)-2-nitrobenzene will provide information

about its molecular weight and fragmentation pathways. The presence of two bromine atoms

will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-1-(bromomethyl)-2-nitrobenzene

| Ion | Predicted m/z |

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-1-(bromomethyl)-2-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051390#spectroscopic-data-for-4-bromo-1-
bromomethyl-2-nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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